molecular formula C19H27ClN2O B2354144 1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one CAS No. 2411248-43-4

1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one

Cat. No.: B2354144
CAS No.: 2411248-43-4
M. Wt: 334.89
InChI Key: MTOVCKVJLOUBDA-UHFFFAOYSA-N
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Description

1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It contains a piperidine ring, a pyrrolidine ring, and a chloropropanone moiety, making it a versatile scaffold for drug development.

Preparation Methods

The synthesis of 1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving benzylamine, formaldehyde, and a ketone.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction of a suitable precursor, such as a 1,4-diketone.

    Coupling of the Rings: The piperidine and pyrrolidine rings are then coupled using a suitable linker, such as a halogenated alkane.

    Introduction of the Chloropropanone Moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of central nervous system (CNS) active agents.

    Biological Studies: The compound is used in studies to understand receptor-ligand interactions, particularly in the context of neurotransmitter systems.

    Industrial Applications: It is utilized in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The exact pathways and molecular interactions depend on the specific structure-activity relationship (SAR) of the compound and its derivatives.

Comparison with Similar Compounds

1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one can be compared with other similar compounds, such as:

    1-Benzylpiperidin-4-yl)pyrrolidin-3-yl]methanol: This compound shares a similar piperidine and pyrrolidine structure but differs in the functional groups attached, leading to different biological activities.

    Pyrrolidine-2,5-diones: These compounds have a pyrrolidine ring with different substituents, affecting their pharmacological profiles.

    Pyrrolopyrazine derivatives: These compounds feature a fused pyrrolidine and pyrazine ring system, offering unique properties for drug development.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[2-(1-benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O/c1-15(20)19(23)22-12-6-10-18(22)17-9-5-11-21(14-17)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOVCKVJLOUBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C2CCCN(C2)CC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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